molecular formula C12H15FIN3O B8191671 (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide

(1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide

Cat. No.: B8191671
M. Wt: 363.17 g/mol
InChI Key: VQFWCJWHYZRNNB-SFYZADRCSA-N
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Description

(1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with an amino group and a carboxamide group. The compound also contains a pyridine ring substituted with fluorine and iodine atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the cyclohexane ring, followed by the introduction of the amino and carboxamide groups. The pyridine ring is then synthesized separately and functionalized with fluorine and iodine atoms. Finally, the two parts are coupled together under specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorine and iodine atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with amino and carboxamide groups, as well as pyridine derivatives with halogen substitutions. Examples include:

  • (1R,3S)-3-Amino-N-(4-chloropyridin-2-yl)cyclohexane-1-carboxamide
  • (1R,3S)-3-Amino-N-(5-bromo-4-iodopyridin-2-yl)cyclohexane-1-carboxamide

Uniqueness

The uniqueness of (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide lies in its specific combination of functional groups and stereochemistry. The presence of both fluorine and iodine on the pyridine ring, along with the specific stereochemistry of the cyclohexane ring, may confer unique biological and chemical properties.

Properties

IUPAC Name

(1R,3S)-3-amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FIN3O/c13-9-6-16-11(5-10(9)14)17-12(18)7-2-1-3-8(15)4-7/h5-8H,1-4,15H2,(H,16,17,18)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFWCJWHYZRNNB-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)NC2=NC=C(C(=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)NC2=NC=C(C(=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FIN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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